Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry. It is often used in the synthesis of various pharmacologically active molecules due to its structural versatility and biological relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst. For instance, phenylethylamine and dimethoxymethane can react in the presence of aqueous hydrochloric acid at 100°C to yield the desired tetrahydroisoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Pictet-Spengler reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: This compound serves as a precursor for developing drugs targeting neurological disorders, infectious diseases, and cancer.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydro-2-azanaphthalene .
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-5,7-dimethoxy-2-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxy groups and methyl substitution enhance its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-5-4-11-9(8-13)6-10(14-2)7-12(11)15-3;/h6-7H,4-5,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVKTKIBYYBXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60824305 | |
Record name | 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60824305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76992-75-1 | |
Record name | 5,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60824305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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